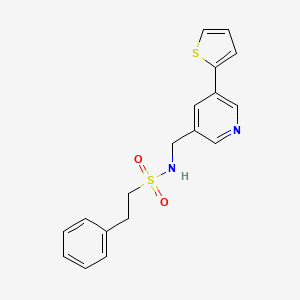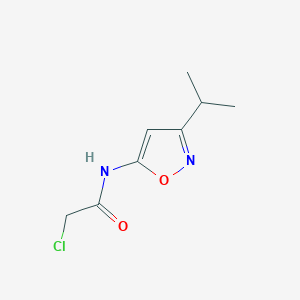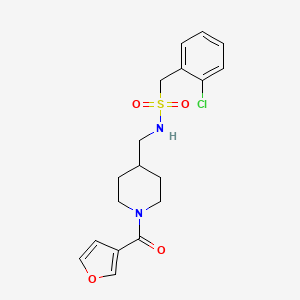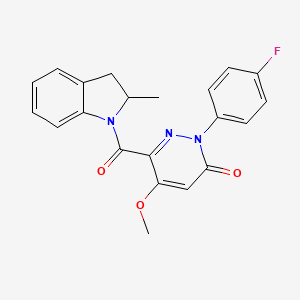
3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide is a chemical compound with the molecular formula C17H21N3O3S and a molecular weight of 347.43 g/mol
Mécanisme D'action
Target of Action
The primary target of the compound “3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide” is the retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) . RORC2 is a nuclear hormone receptor and is a promising target for the treatment of autoimmune diseases .
Mode of Action
The compound acts as an inverse agonist of the RORC2 receptor . An inverse agonist reduces the activity of a receptor by binding to it and inducing an opposite effect compared to the usual action of the receptor. In this case, the compound binds to RORC2 and inhibits its usual function .
Biochemical Pathways
The compound’s action on the RORC2 receptor affects the production of Interleukin-17 (IL-17) , a key pro-inflammatory cytokine . By inhibiting the function of RORC2, the compound reduces the production of IL-17, thereby affecting the inflammatory response .
Pharmacokinetics
The compound demonstrates good metabolic stability and oral bioavailability .
Result of Action
The result of the compound’s action is a reduction in the levels of IL-17 and a decrease in inflammation . This has been demonstrated in a preclinical in vivo animal model, where oral administration of the compound led to reduced IL-17 levels and less skin inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine core. One common approach is to react piperidine with cyclopropylsulfonyl chloride to form 1-(cyclopropylsulfonyl)piperidin-4-yl)methylamine. This intermediate is then reacted with cyano-benzoyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The cyano group can be oxidized to a carboxylic acid.
Reduction: : The cyano group can be reduced to an amine.
Substitution: : The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Strong nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: : 3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzoic acid.
Reduction: : 3-amino-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide.
Substitution: : Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be investigated for its pharmacological properties, potentially leading to the development of new therapeutic agents.
Industry: : It might be used in the production of specialty chemicals or materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide
3-cyano-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
3-cyano-N-((1-(phenylsulfonyl)piperidin-4-yl)methyl)benzamide
Uniqueness
3-cyano-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
3-cyano-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c18-11-14-2-1-3-15(10-14)17(21)19-12-13-6-8-20(9-7-13)24(22,23)16-4-5-16/h1-3,10,13,16H,4-9,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCBRASXVGUJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(Furan-2-yl)methyl][(naphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B2956413.png)

![N-[1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-2-chloropropanamide](/img/structure/B2956416.png)
![3-[(4-Chlorophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2956417.png)
![N'-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2956418.png)

![rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, cis](/img/structure/B2956421.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluoropyridin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2956424.png)
oxidoazanium](/img/structure/B2956425.png)

![4-chloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2956431.png)
![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2956434.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide](/img/structure/B2956435.png)
